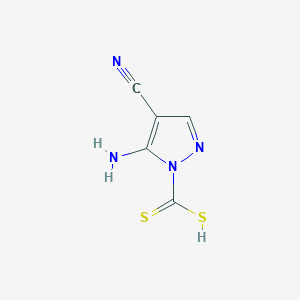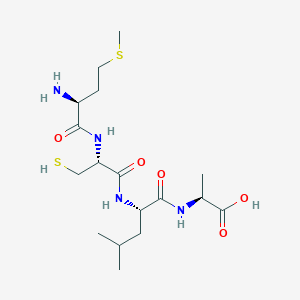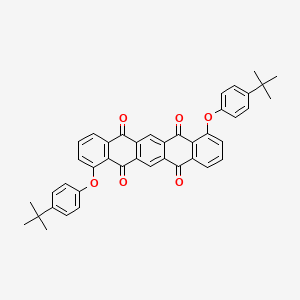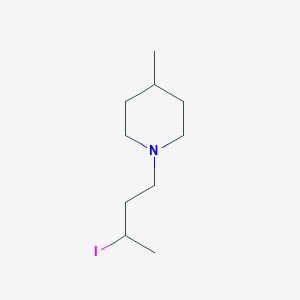
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzothiophene derivatives.
Reduction: Amino-substituted benzothiophene derivatives.
Oxidation: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-methoxy-1-benzothiophene-2-carbonyl chloride: Lacks the nitro group, which may result in different reactivity and applications.
5-Methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride: Lacks the chlorine atom, affecting its substitution reactions.
Uniqueness
3-Chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both the chlorine and nitro groups, which provide a versatile platform for various chemical modifications and applications. This dual functionality makes it a valuable compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
836605-63-1 |
|---|---|
Molekularformel |
C10H5Cl2NO4S |
Molekulargewicht |
306.12 g/mol |
IUPAC-Name |
3-chloro-5-methoxy-7-nitro-1-benzothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C10H5Cl2NO4S/c1-17-4-2-5-7(11)9(10(12)14)18-8(5)6(3-4)13(15)16/h2-3H,1H3 |
InChI-Schlüssel |
NSHCIOSTTDHYPT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)



![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)

